2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Polymorph Engineering Crystal Engineering Thermal Analysis

2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, commonly designated NDI-C6 or N,N′-dihexyl naphthalene-1,4,5,8-tetracarboxylic diimide, is a small-molecule n-type (electron-transporting) organic semiconductor belonging to the naphthalene diimide (NDI) family. With the molecular formula C₂₆H₃₀N₂O₄ (MW 434.53 g/mol) and a melting point of 205–210 °C, NDI-C6 is one of the most extensively characterized core-unsubstituted NDIs for fundamental structure–property relationship studies.

Molecular Formula C26H30N2O4
Molecular Weight 434.536
CAS No. 23536-15-4
Cat. No. B2768990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
CAS23536-15-4
Molecular FormulaC26H30N2O4
Molecular Weight434.536
Structural Identifiers
SMILESCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC)C1=O
InChIInChI=1S/C26H30N2O4/c1-3-5-7-9-15-27-23(29)17-11-13-19-22-20(14-12-18(21(17)22)24(27)30)26(32)28(25(19)31)16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3
InChIKeyQGDZMDFMUJURJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

NDI-C6 (CAS 23536-15-4): A Foundational N-Alkyl Naphthalene Diimide n-Type Semiconductor for Organic Electronics R&D


2,7-Dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, commonly designated NDI-C6 or N,N′-dihexyl naphthalene-1,4,5,8-tetracarboxylic diimide, is a small-molecule n-type (electron-transporting) organic semiconductor belonging to the naphthalene diimide (NDI) family [1]. With the molecular formula C₂₆H₃₀N₂O₄ (MW 434.53 g/mol) and a melting point of 205–210 °C, NDI-C6 is one of the most extensively characterized core-unsubstituted NDIs for fundamental structure–property relationship studies. It serves as a model n-channel material in organic field-effect transistors (OFETs), a benchmark acceptor in donor–acceptor blend systems, and a reference compound in systematic homolog series that probe the influence of alkyl chain length on solid-state packing, solubility, and charge transport [2][3].

Why NDI-C6 Cannot Be Swapped with Shorter- or Longer-Chain NDI Analogs: A Processing–Polymorph–Performance Trilemma


Within the N,N′-dialkyl NDI homolog series, the hexyl (C6) side chain occupies a unique position where competitive factors of film-forming quality, crystal packing, and polymorph diversity intersect in ways not observed with butyl (C4), octyl (C8), or dodecyl (C12) substituents. NDI-C6 exhibits five distinct polymorphs (Forms α, β, γ, δ, ε) whose relative populations are acutely sensitive to annealing and deposition protocols [1]. This polymorphic richness—attributed specifically to the hexyl chain length—directly modulates charge transport, producing device mobilities that can vary from among the lowest in the NDI series under non-optimized spin-coating conditions [2] to the 10- to 30-fold higher regime characteristic of the optimal C5–C8 chain-length window when devices are fabricated with unified, standardized procedures [3]. Generic substitution with NDI-C4, NDI-C8, or NDI-C12 cannot reproduce this processing-dependent performance envelope, making NDI-C6 both a high-risk and high-reward selection for applications requiring deliberate polymorph engineering.

NDI-C6 (CAS 23536-15-4): Quantitative Differentiation Evidence Against N-Alkyl NDI Comparators


Five Distinct Polymorphs with Characterized Thermal Stability Ranges—A Polymorph Diversity Unmatched by Other N-Alkyl NDIs

NDI-C6 crystallizes in five distinct polymorphic forms whose stability and interconversion have been fully mapped by differential scanning calorimetry, variable-temperature X-ray powder diffraction, and hot-stage microscopy [1]. Form α is stable from room temperature to 175 °C; Form β is metastable at all temperatures; Form γ is stable in the narrow 175–178 °C window; Form δ is stable from 178 °C to the melt at 207 °C; and Form ε is a metastable phase accessible exclusively in spin-coated thin films on Si/SiO₂ substrates [1]. By contrast, most other N-alkyl NDIs (e.g., NDI-C4, NDI-C8) are reported with substantially fewer accessible polymorphs under comparable processing conditions. The ranking of stability and the discovery of negative thermal expansion along the X1 principal axis for Forms α and γ are features uniquely documented for NDI-C6 [1].

Polymorph Engineering Crystal Engineering Thermal Analysis Organic Semiconductor Processing

Maximum Solubility in Toluene and 1,2-Dichlorobenzene Within the NDIC3–NDIC11 Homolog Series—Enabling High-Concentration Solution Processing

In a systematic study of nine symmetrical N,N′-dialkylated NDIs (NDIC3 through NDIC11), NDI-C6 exhibited the absolute maximum solubility in both toluene and 1,2-dichlorobenzene (DCB)—the two most industrially relevant solvents for solution-processed organic electronics [1]. While the entire medium-chain subgroup NDIC5–NDIC8 showed solubilities exceeding 100 mg/mL in chloroform, NDI-C6 specifically reached the peak solubility in toluene and DCB, surpassing both shorter-chain (NDIC3, NDIC4) and longer-chain (NDIC9, NDIC10, NDIC11) derivatives [1]. For context, NDIC3 and NDIC11 solubilities in chloroform were measured at 46.9 ± 1.5 and 15.15 ± 0.6 mg/mL respectively, while NDI-C6 (along with NDIC5–NDIC8) exceeded 100 mg/mL under identical conditions [1].

Solution Processability Solubility Optimization Printed Electronics Formulation Science

Ambipolar Charge Transport Enabled by NDI-C6 Blending with 4NH₂-NDI—Hole Mobility Enhanced by Over Two Orders of Magnitude

When NDI-C6 (referred to as DHNDI in the study) is blended with the amino-functionalized derivative 4NH₂-NDI at a 1:3 molar ratio (4NH₂-NDI:DHNDI), the resulting thin film exhibits ambipolar charge transport with a hole mobility (μ_h) of 0.01 cm² V⁻¹ s⁻¹ and an electron mobility (μ_e) of 0.001 cm² V⁻¹ s⁻¹, measured under inert atmosphere [1]. This represents an enhancement of hole mobility by a factor of approximately 122× compared to pristine 4NH₂-NDI, which operates as a p-type-only semiconductor with a hole mobility of only 8.2 × 10⁻⁵ cm² V⁻¹ s⁻¹ and exhibits no electron transport [1]. NDI-C6 itself functions as the n-type component that enables the ambipolar behavior; substitution with other n-type small molecules would not necessarily reproduce this specific donor–acceptor energy level alignment.

Ambipolar Transistors Donor–Acceptor Blends Charge Transport Organic Electronics

Two Orders of Magnitude Higher Interfacial Trap Density Than Fluorinated NDI-BOCF3—Quantifying Hysteresis-Limiting Behavior in OFETs

A direct comparative study of two NDI derivatives in bottom-gate OFETs revealed that NDI-C6 exhibits notable hysteresis in its transfer characteristics, whereas the fluorinated analog NDI-BOCF3 [N,N′-bis(4-trifluoromethoxybenzyl)-NDI] manifests negligible hysteresis under identical device architecture and measurement conditions [1]. The root cause was traced to interfacial trap density: NDI-C6 possesses a trap density approximately two orders of magnitude (100×) higher than that of NDI-BOCF3 [1]. This higher trap density is linked to NDI-C6's lower surface coverage on OTS-modified SiO₂ substrates and its higher surface energy, which promotes water/oxygen adsorption at the dielectric–semiconductor interface [1]. In contrast, the OCF₃ groups in NDI-BOCF3 impart a water-repelling character that passivates the interface.

OFET Hysteresis Interfacial Trap Density Device Stability Dielectric–Semiconductor Interface

Electron Mobility Within the Optimal C5–C8 Chain-Length Window: 10- to 30-Fold Higher Than Shorter- or Longer-Chain NDIs in Standardized OFETs

In a unified OFET testing campaign covering the complete NDIC3–NDIC11 homolog series using fully reproducible fabrication and measurement protocols, the n-type field-effect mobility of NDIC6, NDIC7, and NDIC8 was found to be 10- to 30-fold higher than that of NDIs bearing either shorter (NDIC3, NDIC4) or longer (NDIC10, NDIC11) alkyl substituents [1]. This establishes the C5–C8 range—with NDI-C6 at its lower boundary—as the optimal chain-length window for charge transport in N-alkyl NDIs [1]. The literature baseline for solution-processed N-alkyl NDI mobility is approximately 0.2 cm² V⁻¹ s⁻¹ [1], though individual values depend strongly on device geometry and film morphology. Importantly, under non-optimized spin-coating conditions, NDI-C6 can exhibit the lowest mobilities among linear N-alkyl NDIs due to its multiple coexisting polymorphs [2], reinforcing that NDI-C6's performance is processing-defined rather than intrinsic.

Electron Mobility Structure–Property Relationship OFET Performance Side-Chain Engineering

Even-Numbered Methylene Parity Effect: Triclinic P1̄ Packing and Larger π-π Stacking Distance Versus Odd-Chain Monoclinic NDIs

Systematic FTIR and X-ray diffraction analysis across the NDIC3–NDIC11 series revealed a pronounced odd–even parity effect in crystal packing governed by the number of methylene groups in the N-alkyl substituents [1]. NDI-C6, bearing a hexyl chain with an even number of methylene units (6), crystallizes in a low-symmetry triclinic lattice with P1̄ space group symmetry. In contrast, odd-numbered NDI derivatives (e.g., NDIC7 with heptyl, NDIC9 with nonyl, NDIC11 with undecyl) adopt monoclinic packing with P2₁/c symmetry [1]. This parity effect also manifests in the π-π stacking distance (d_π-π): odd-numbered NDIs generally exhibit slightly smaller d_π-π values than even-numbered ones, indicating tighter aromatic core overlap for odd-chain compounds [1]. Additionally, NDI-C6 deviates from the expected odd–even trend in its imide C–N stretching frequency, appearing at a higher wavenumber than predicted by the parity rule, suggesting a unique local conformational environment around the imide linkage [1].

Crystal Packing Parity Effect π-π Stacking X-ray Diffraction Solid-State Order

NDI-C6 (CAS 23536-15-4): Evidence-Backed Application Scenarios for Scientific Procurement


Polymorph-Dependent Structure–Property Relationship Studies in Organic Semiconductors

NDI-C6 is the N-alkyl NDI of choice for academic and industrial research programs investigating how polymorph identity governs charge transport in small-molecule organic semiconductors. With five fully characterized polymorphs—including a thin-film-exclusive Form ε and Forms α/γ exhibiting negative thermal expansion—NDI-C6 provides an unparalleled platform for correlating crystal structure with OFET mobility, spectroscopic signature, and thermal stability [1]. Researchers can deliberately access different polymorphs through controlled annealing protocols (e.g., Form γ by heating to 54 °C or the 175–178 °C range; Form δ above 178 °C) and directly measure the resulting device performance differences, a capability not available with NDI-C4, NDI-C8, or NDI-C12.

Solution-Processed n-Type OFETs Requiring Maximum Ink Formulation Flexibility

For applications involving spin-coating, inkjet printing, or blade-coating from aromatic solvents, NDI-C6 offers the highest solubility among all N-alkyl NDIs (C3–C11) in both toluene and 1,2-dichlorobenzene [2]. This solubility maximum enables higher ink concentrations, wider processing windows, and reduced risk of nozzle clogging in printing applications. However, users must implement post-deposition annealing protocols to control polymorph population, as as-cast films typically contain mixtures of Forms α, β, and ε that depress electron mobility relative to phase-pure films [3].

Ambipolar Blend and Donor–Acceptor Complex Engineering

NDI-C6 serves as a validated n-type component in donor–acceptor blend systems where ambipolar transport is desired. Its demonstrated ability to enhance the hole mobility of 4NH₂-NDI by over two orders of magnitude (from 8.2 × 10⁻⁵ to 0.01 cm² V⁻¹ s⁻¹) while simultaneously introducing electron transport (μ_e = 0.001 cm² V⁻¹ s⁻¹) at a 1:3 D:A ratio [4] establishes NDI-C6 as a quantitatively characterized building block for ambipolar circuits, complementary inverters, and light-emitting transistor research.

OFET Hysteresis and Dielectric Interface Engineering Studies

Because NDI-C6 exhibits pronounced OFET hysteresis and an interfacial trap density approximately 100× higher than that of fluorinated NDI-BOCF3 on OTS-modified SiO₂ [5], it is the appropriate reference material for research programs focused on understanding and mitigating bias-stress effects, charge trapping, and environmental sensitivity in n-type organic transistors. Studies employing NDI-C6 can benchmark the effectiveness of surface passivation layers, encapsulation strategies, and alternative gate dielectrics in reducing trap-mediated hysteresis.

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